An In-Depth Technical Guide to 2-(Morpholin-4-yl)-3-phenylpropanoic Acid: Synthesis, Characterization, and Scientific Context
An In-Depth Technical Guide to 2-(Morpholin-4-yl)-3-phenylpropanoic Acid: Synthesis, Characterization, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of 2-(Morpholin-4-yl)-3-phenylpropanoic acid, a substituted α-amino acid derivative. As a compound not extensively documented in current scientific literature, this guide establishes its foundational chemical identity through key identifiers. In the absence of published experimental data, a robust and plausible synthetic pathway via reductive amination is proposed, with detailed methodological considerations grounded in established organic chemistry principles. Furthermore, this document outlines the standard analytical techniques required for the structural confirmation and purity assessment of the molecule. The guide also explores the potential physicochemical properties and pharmacological relevance of this compound by examining the structural contributions of its core components: the phenylpropanoic acid scaffold and the morpholine moiety. This document is intended for researchers and professionals in chemical synthesis, drug discovery, and materials science, offering both a practical framework for the synthesis of this novel compound and a scientifically grounded perspective on its potential applications.
Introduction and Current Status
2-(Morpholin-4-yl)-3-phenylpropanoic acid is a unique chemical entity that merges the structural features of phenylalanine, an essential amino acid, with a morpholine ring, a common heterocycle in medicinal chemistry. A thorough review of scientific databases, including PubChem, indicates that while the compound is cataloged, there is a notable absence of an assigned CAS number and a lack of published literature detailing its synthesis, properties, or applications[1]. This suggests that 2-(Morpholin-4-yl)-3-phenylpropanoic acid represents a novel compound with untapped potential for research and development.
This guide aims to bridge this information gap by providing a scientifically rigorous foundation for its study. We will begin by consolidating its known chemical identifiers. Subsequently, a detailed, step-by-step synthetic protocol is proposed, based on well-established and reliable chemical transformations. This is followed by a discussion of the necessary analytical methods for its characterization. Finally, we will delve into the anticipated properties and potential applications of this molecule, drawing insights from the known roles of its constituent chemical motifs in pharmacology and materials science.
Chemical Identity and Core Data
The foundational step in understanding any chemical compound is to establish its precise identity through standardized nomenclature and structural descriptors. The available data for 2-(Morpholin-4-yl)-3-phenylpropanoic acid is summarized below.
| Identifier | Value | Source |
| Compound Name | 2-morpholin-4-yl-3-phenylpropanoic acid | PubChem[1] |
| PubChem CID | 5191522 | PubChem[1] |
| Molecular Formula | C₁₃H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 235.28 g/mol | PubChem[1] |
| Canonical SMILES | C1COCCN1C(CC2=CC=CC=C2)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C13H17NO3/c15-13(16)12(14-6-8-17-9-7-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | PubChem[1] |
| InChIKey | BTTLNLDCDUTMQI-UHFFFAOYSA-N | PubChem[1] |
Proposed Synthetic Pathway: Reductive Amination
The synthesis of N-substituted α-amino acids is a well-established field in organic chemistry. One of the most direct and effective methods is the reductive amination of α-keto acids. This approach is proposed here for the synthesis of 2-(Morpholin-4-yl)-3-phenylpropanoic acid. The overall transformation is depicted in the workflow below.
Caption: Proposed synthetic workflow for 2-(Morpholin-4-yl)-3-phenylpropanoic acid.
Detailed Experimental Protocol
This protocol is a proposed methodology and should be adapted and optimized based on laboratory findings.
Materials:
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Phenylpyruvic acid
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Morpholine
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol (anhydrous)
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Diethyl ether
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Hydrochloric acid (1M)
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Sodium hydroxide (1M)
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Magnesium sulfate (anhydrous)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylpyruvic acid (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Amine: To this solution, add morpholine (1.1 eq) dropwise at room temperature. The slight excess of morpholine helps to drive the initial imine formation to completion.
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Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours. The progress of the condensation reaction to form the intermediate iminium ion can be monitored by thin-layer chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath to 0°C. In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in a small amount of methanol. Add the NaBH₃CN solution to the reaction mixture slowly and portion-wise, ensuring the temperature remains below 5°C.
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Expert Insight: Sodium cyanoborohydride is the reducing agent of choice for this transformation because it is mild enough to not reduce the keto acid starting material but is highly effective at reducing the intermediate iminium ion. Its stability at slightly acidic pH also makes it ideal for this one-pot reaction.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours) to ensure the reduction is complete.
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Work-up and Extraction:
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Quench the reaction by carefully adding 1M HCl until the pH is approximately 2. This will neutralize any remaining reducing agent and protonate the product.
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Concentrate the mixture under reduced pressure to remove the methanol.
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To the remaining aqueous residue, add 1M NaOH to adjust the pH to the isoelectric point of the amino acid (estimated to be around pH 6-7), which will cause the product to precipitate if it is sparingly soluble.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification:
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Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Self-Validating Systems in Protocol
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TLC Monitoring: Regular monitoring of the reaction progress at each stage (imine formation and reduction) ensures that each step proceeds to completion before moving to the next, preventing the carry-over of unreacted starting materials which could complicate purification.
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pH Control during Work-up: Careful adjustment of the pH is crucial. Acidification ensures the reaction is stopped and the product is in a known protonation state for extraction. Subsequent neutralization to the isoelectric point can facilitate purification by precipitation.
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Spectroscopic Confirmation: The final product's identity and purity must be confirmed by a suite of analytical techniques as described in the following section.
Structural Characterization and Analysis
Once synthesized, the identity and purity of 2-(Morpholin-4-yl)-3-phenylpropanoic acid would be confirmed using standard analytical methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons from the phenyl group, diastereotopic protons of the morpholine ring, and the methine and methylene protons of the propanoic acid backbone.
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¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the morpholine and propanoic acid moieties.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₃H₁₇NO₃) by providing a highly accurate mass measurement of the molecular ion.
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Infrared (IR) Spectroscopy: This technique would identify the key functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carbonyl group.
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Purity Analysis (HPLC): High-performance liquid chromatography, particularly with a chiral stationary phase, would be essential to determine the purity of the compound and, if a chiral synthesis is attempted, to determine the enantiomeric excess.
Predicted Properties and Potential Applications
While no experimental data is available, the properties and potential applications of 2-(Morpholin-4-yl)-3-phenylpropanoic acid can be inferred from its structure.
Physicochemical Properties
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Solubility: The presence of the carboxylic acid and the tertiary amine of the morpholine ring suggests that the compound will exhibit amphoteric properties, with solubility being highly dependent on pH. It is expected to be soluble in aqueous acidic and basic solutions.
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Basicity and Acidity: The morpholine nitrogen provides a basic center, while the carboxylic acid provides an acidic center. The pKa values would need to be determined experimentally but are crucial for understanding its behavior in biological systems.
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Chirality: The α-carbon is a stereocenter, meaning the compound can exist as a pair of enantiomers. The proposed synthesis would result in a racemic mixture unless a chiral reducing agent or a biocatalytic method, such as using an imine reductase, is employed[2].
Potential Applications in Drug Development
The incorporation of a morpholine ring is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, potentially leading to better target engagement.
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CNS-Active Agents: The morpholine ring is present in several CNS-active drugs. Its ability to improve physicochemical properties may aid in crossing the blood-brain barrier.
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Analogs of Phenylpropanoic Acids: The 2-phenylpropanoic acid scaffold is the core structure of the well-known NSAID class of drugs, including ibuprofen. It is plausible that derivatives like 2-(Morpholin-4-yl)-3-phenylpropanoic acid could be investigated for anti-inflammatory or other related activities.
Conclusion
2-(Morpholin-4-yl)-3-phenylpropanoic acid stands as a novel, uncharacterized molecule at the intersection of amino acid and heterocyclic chemistry. While a lack of existing literature precludes a review of its established properties, this guide provides the necessary foundational knowledge for its future investigation. The proposed synthetic route via reductive amination offers a reliable and scalable method for its preparation in the laboratory. The insights into its potential properties and applications, derived from its structural components, suggest that this compound could be a valuable building block for the development of new pharmaceuticals or functional materials. It is our hope that this technical guide will serve as a catalyst for further research into this promising chemical entity.
References
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Xiang, G., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. Available at: [Link]
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PubChem. (n.d.). 2-(morpholin-4-yl)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
